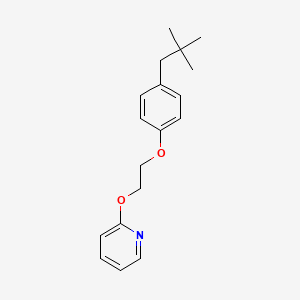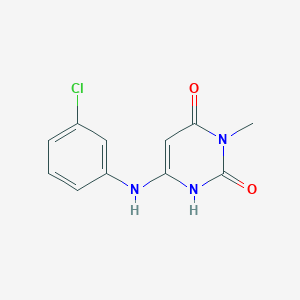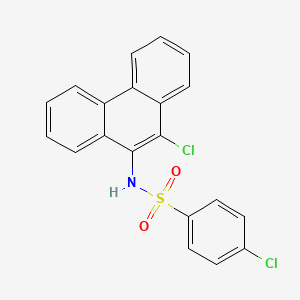
2-Diaminomethylene-1,3-diphenyl-1,3-propanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diaminomethylene-1,3-diphenyl-1,3-propanedione is an organic compound with the molecular formula C16H14N2O2 It is a derivative of 1,3-diphenyl-1,3-propanedione, where the central carbon atom is substituted with a diaminomethylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-diaminomethylene-1,3-diphenyl-1,3-propanedione typically involves the reaction of 1,3-diphenyl-1,3-propanedione with a suitable amine source under controlled conditions. One common method is the condensation reaction between 1,3-diphenyl-1,3-propanedione and guanidine, which provides the diaminomethylene group. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diaminomethylene-1,3-diphenyl-1,3-propanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The diaminomethylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used under appropriate conditions.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-Diaminomethylene-1,3-diphenyl-1,3-propanedione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-diaminomethylene-1,3-diphenyl-1,3-propanedione involves its interaction with molecular targets and pathways in biological systems. The diaminomethylene group can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyl-1,3-propanedione: The parent compound, which lacks the diaminomethylene group.
2-Methyl-1,3-diphenyl-1,3-propanedione: A methyl-substituted derivative with different chemical properties.
1,3-Diphenyl-2-propanone: A related compound with a ketone functional group instead of the diaminomethylene group.
Uniqueness
2-Diaminomethylene-1,3-diphenyl-1,3-propanedione is unique due to the presence of the diaminomethylene group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and interact with various molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H14N2O2 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
(E)-2-benzoyl-3-hydroxy-3-phenylprop-2-enimidamide |
InChI |
InChI=1S/C16H14N2O2/c17-16(18)13(14(19)11-7-3-1-4-8-11)15(20)12-9-5-2-6-10-12/h1-10,19H,(H3,17,18)/b14-13- |
Clé InChI |
GHHAGAONRQSGDN-YPKPFQOOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C(\C(=O)C2=CC=CC=C2)/C(=N)N)/O |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=CC=C2)C(=N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane](/img/no-structure.png)

![Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy-](/img/structure/B14299588.png)


![4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid](/img/structure/B14299609.png)




![Methyl difluoro[(heptadecafluorooctyl)oxy]acetate](/img/structure/B14299644.png)
